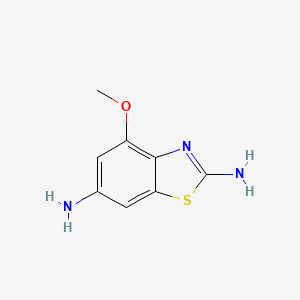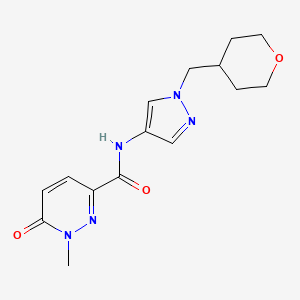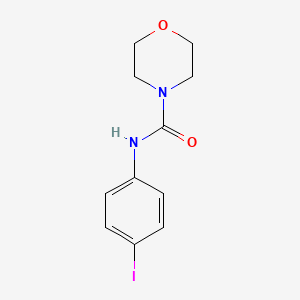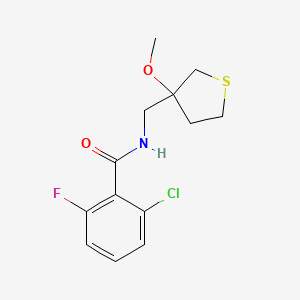
4-Methoxy-benzothiazole-2,6-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Methoxy-benzothiazole-2,6-diamine is a biochemical used for proteomics research . Its molecular formula is C8H9N3OS and it has a molecular weight of 195.24 .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including this compound, often involves multistep methods, including one-pot multicomponent reactions . These reactions often involve the activation of the carbonyl group, the Knoevenagel condensation, nucleophilic addition of an azole followed by intramolecular cyclization .Molecular Structure Analysis
The molecular structure of this compound consists of a benzothiazole core with a methoxy group at the 4-position and two amino groups at the 2 and 6 positions .Chemical Reactions Analysis
Benzothiazole derivatives, including this compound, can undergo various chemical reactions. For instance, 2-Amino-4-methoxybenzothiazole undergoes a Sandmeyer reaction on heating with isoamyl nitrite and CuBr 2 to yield 2-bromo-6-methoxybenzothiazole .Applications De Recherche Scientifique
Fluorescent Probes for Sensing
4-Methoxy-benzothiazole derivatives have been applied in the development of fluorescent probes capable of sensing pH and metal cations. These compounds exhibit significant fluorescence enhancement under basic conditions and demonstrate high sensitivity and selectivity towards metal cations like magnesium and zinc, attributed to the high acidity of the fluorophenol moiety (Tanaka et al., 2001).
Antibacterial Activity
Derivatives of 4-Methoxy-benzothiazole have been synthesized and evaluated for their antibacterial activity against various microorganisms, including Gram-positive and Gram-negative bacteria. These compounds exhibit potential as antibacterial agents due to their structural features and the ability to interact with bacterial cells (Juber et al., 2020).
Liquid Crystals and Mesomorphic Behavior
Benzothiazole-based liquid crystals with terminal methoxyl groups have been synthesized, showcasing enantiotropic nematic phases and smectic C phases dependent on the derivative's structure. These findings contribute to the understanding and development of materials with specific liquid crystalline properties, which are valuable in display technologies and other applications (Ha et al., 2009).
Anticancer Properties
Compounds containing the benzothiazole moiety, including 4-Methoxy-benzothiazole derivatives, have been investigated for their anticancer properties. These studies have revealed that certain derivatives exhibit inhibitory effects on tumor cell growth and proliferation, highlighting the potential for these compounds in cancer treatment and drug development (Stevens et al., 1994).
Corrosion Inhibition
Research into 4-Methoxy-benzothiazole derivatives has also identified their potential as corrosion inhibitors for metals in acidic environments. These compounds can effectively reduce the corrosion rate of metals, such as mild steel, by adsorbing onto the metal surface and forming a protective layer, thereby extending the life of the metal components (Hu et al., 2016).
Mécanisme D'action
Target of Action
Benzothiazole derivatives, a class to which this compound belongs, are known to have a broad spectrum of biological activity and are often used in the design of biologically active compounds .
Mode of Action
Benzothiazole derivatives are known to interact with various targets, leading to changes in cellular processes
Biochemical Pathways
Benzothiazole derivatives are known to impact a variety of biochemical pathways due to their broad spectrum of biological activity
Result of Action
Benzothiazole derivatives are known to have a wide range of biological activities, including antiviral, antimicrobial, anti-inflammatory, antidiabetic, analgesic, antioxidant, antidepressant, anticonvulsant, antianginal, antitumor, and immunomodulatory effects .
Propriétés
IUPAC Name |
4-methoxy-1,3-benzothiazole-2,6-diamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3OS/c1-12-5-2-4(9)3-6-7(5)11-8(10)13-6/h2-3H,9H2,1H3,(H2,10,11) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CYICLOPCYFOPRK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C(=CC(=C1)N)SC(=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-((2-fluorophenyl)amino)-1,3-dimethylpyrido[2,3-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2977713.png)

![3-(3-methoxyphenyl)-1-methyl-N-{[5-(2-oxopyrrolidin-1-yl)pyridin-3-yl]methyl}-1H-pyrazole-5-carboxamide](/img/structure/B2977717.png)
![3-(3,4-Dimethylphenyl)-1-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}urea](/img/structure/B2977719.png)
![tert-Butyl 2'-oxo-2',3'-dihydrospiro{piperidine-4,1'-pyrrolo[3,2-c]pyridine}-1-carboxylate](/img/structure/B2977721.png)

![N-[(4-methylphenyl)methyl]-2-pyridin-3-ylethanamine](/img/structure/B2977723.png)
![2,2-Dimethyl-1-[3-(pyrazol-1-ylmethyl)azetidin-1-yl]propan-1-one](/img/structure/B2977725.png)
![1-{[3,5-dimethyl-1-(2-methyl-3-nitrobenzoyl)-1H-pyrazol-4-yl]sulfonyl}azepane](/img/structure/B2977726.png)


![4-Chloro-2-{[(1-cyano-1,2-dimethylpropyl)carbamoyl]methoxy}benzamide](/img/structure/B2977733.png)

![5-(6-Tert-butylpyridazin-3-yl)-2-(oxan-3-ylmethyl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrole](/img/structure/B2977736.png)